molecular formula C13H24N2O B1491133 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane CAS No. 2097954-84-0

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

Cat. No.: B1491133
CAS No.: 2097954-84-0
M. Wt: 224.34 g/mol
InChI Key: XTLYCQULIJKQQC-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 6 and a piperidin-4-yl group at position 2. The 3-azabicyclo[3.1.1]heptane scaffold mimics meta-substituted benzene rings in terms of spatial and electronic properties, making it a valuable isostere in drug design . The ethoxy group contributes to lipophilicity, while the piperidine moiety introduces basicity, influencing solubility and receptor interactions .

Properties

IUPAC Name

6-ethoxy-3-piperidin-4-yl-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-16-13-10-7-11(13)9-15(8-10)12-3-5-14-6-4-12/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYCQULIJKQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have been known to target the soluble epoxide hydrolase (seh) enzyme.

Mode of Action

The mode of action of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31If it acts like similar compounds, it may inhibit the seh enzyme, leading to a stabilization of epoxy fatty acids.

Biochemical Pathways

The specific biochemical pathways affected by 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Inhibition of seh can affect the metabolism of epoxy fatty acids.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have shown efficacy in reducing pain and inflammatory states in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes

These compounds differ in nitrogen placement (6-aza vs. 3-aza), altering hydrogen-bonding capacity and ring strain. For example, 3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS: 2098122-58-6) replaces the ethoxy group with methoxy and substitutes piperidine with a chloropyrimidinyl group.

2.1.2. 6-Oxa-3-azabicyclo[3.1.1]heptanes

Replacing a carbon with oxygen (e.g., 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane) introduces polarity, improving aqueous solubility but reducing metabolic stability due to increased susceptibility to oxidative degradation .

2.1.3. Diazabicyclo[3.1.1]heptanes

Selpercatinib’s 3,6-diazabicyclo[3.1.1]heptane core adds a second nitrogen, enhancing hydrogen-bonding interactions with targets like RET kinase. However, the additional nitrogen increases molecular weight (525.61 g/mol) and may complicate synthesis .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents LogP Synthetic Yield Bioactivity
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo ~280.4 g/mol Ethoxy, piperidin-4-yl 2.1* 60–75%* Potential CNS activity
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy ~309.8 g/mol Methoxy, chloropyrimidinyl 2.8 50–65% Kinase inhibition
6-Oxa-3-azabicyclo (derivative) ~275.3 g/mol Benzodioxolylmethyl, oxa 1.5 70% Antibacterial
Selpercatinib (3,6-diazabicyclo) 525.61 g/mol Diazabicyclo, pyridinylmethyl 3.2 40–55% RET kinase inhibition

*Estimated based on structural analogs.

  • Lipophilicity : The ethoxy group in the target compound increases LogP compared to methoxy or oxa derivatives, favoring blood-brain barrier penetration .
  • Bioactivity : Piperidine-containing analogues show promise in central nervous system (CNS) targets due to their basicity, while pyrimidine-substituted variants excel in kinase inhibition .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane typically follows a route involving:

  • Construction of the bicyclic 3-azabicyclo[3.1.1]heptane core via intramolecular cyclization of functionalized cyclobutane derivatives.
  • Functional group transformations to introduce the ethoxy substituent at the 6-position.
  • Installation or modification of the piperidin-4-yl substituent at the 3-position.

This approach is grounded in the preparation of key intermediates such as N-Boc-protected bicyclic diamines and amino alcohols, which are then further elaborated into the target compound.

Key Intermediate Synthesis via Intramolecular Imide Formation

A pivotal step in the preparation is the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives. This method has been demonstrated to be efficient for multigram scale synthesis:

  • Starting from methyl 3-oxocyclobutane-3-carboxylate , a diastereoselective Strecker reaction introduces an amino group, forming a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
  • Partial hydrolysis of the nitrile group followed by cyclization mediated by bases such as t-BuOK yields the bicyclic imide.
  • Subsequent catalytic hydrogenolysis affords the bicyclic amine hydrochloride salt, a versatile building block for further functionalization.

Functionalization of the Piperidin-4-yl Substituent

The piperidin-4-yl group at the 3-position is introduced or modified through:

  • Selective protection and deprotection strategies of amino groups to control regioselectivity.
  • Alkylation or reductive amination reactions to install the piperidine ring.
  • Use of N-Boc protection and catalytic hydrogenolysis to obtain monoprotected bicyclic diamines, which serve as intermediates for further elaboration.

Detailed Synthetic Schemes and Yields

The following table summarizes key steps, reagents, and yields based on the multigram synthesis reported:

Step Reaction Description Reagents/Conditions Yield (%) Scale
1 Diastereoselective Strecker reaction on methyl 3-oxocyclobutane-3-carboxylate Ammonium salts, cyanide sources 64 (dr 92:8) Up to 366 g
2 Partial hydrolysis of nitrile to amide H2SO4 in trifluoroacetic acid ~Quantitative Multigram scale
3 Cyclization to bicyclic imide t-BuOK 84 Multigram scale
4 Catalytic hydrogenolysis to bicyclic amine hydrochloride H2, Pd/C catalyst 91 Up to 30 g
5 Protection, reduction, and N-Boc protection steps Benzaldehyde, BH3·Me2S, Boc2O 65 overall Multistep
6 Alkylation to introduce substituents (e.g., ethoxy) Alkyl halides, base 87–96 Variable

These steps culminate in the formation of bicyclic amines with high stereochemical purity, suitable for further medicinal chemistry applications.

Analytical and Structural Considerations

  • The stereochemistry of the bicyclic system is controlled through the choice of starting materials and reaction conditions, favoring the thermodynamically stable trans isomer.
  • Molecular structure analysis using exit vector parameters (EVP) confirms that the cis isomers mimic the 1,4-disubstituted piperidine chair conformation, while trans isomers resemble boat conformations, influencing biological activity.
  • Purity of the final compound is typically above 95%, confirmed by chromatographic and spectroscopic methods.

Summary of Research Findings

  • The intramolecular imide formation strategy enables scalable and efficient synthesis of 3-azabicyclo[3.1.1]heptane derivatives.
  • Diastereoselective Strecker reactions provide stereocontrolled access to key intermediates.
  • Functional group transformations, including selective protection, alkylation, and reduction, allow the introduction of ethoxy and piperidin-4-yl substituents.
  • The methodology supports multigram production, facilitating medicinal chemistry exploration of these bicyclic scaffolds.
  • The synthetic route is versatile and has been extended to prepare analogs of biologically relevant compounds such as Thalidomide derivatives, demonstrating the utility of these intermediates.

Q & A

Q. Methodological Notes

  • Avoid silica gel chromatography for dihydropyridine-containing intermediates; use basic alumina to prevent decomposition .
  • Scale-up protocols : For Pb(OAc)₄-mediated decarboxylation, maintain temperatures below 40°C to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

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